molecular formula C11H14ClF2N B1488065 Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride CAS No. 1864063-30-8

Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride

Cat. No.: B1488065
CAS No.: 1864063-30-8
M. Wt: 233.68 g/mol
InChI Key: JLYWHGOHHNDUNO-UHFFFAOYSA-N
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Description

IUPAC Name Derivation and Systematic Terminology

The IUPAC name for this compound is derived through systematic analysis of its structural components:

Component Description IUPAC Designation
Parent Chain Cyclobutane ring Cyclobutyl
Substituent 2,5-Difluorophenyl group 2,5-Difluorophenyl
Functional Group Methanamine (CH₂NH₂) Methanamine
Counterion Hydrochloride Hydrochloride

The full IUPAC name is cyclobutyl-(2,5-difluorophenyl)methanamine;hydrochloride . The semicolon separates the organic component from the counterion, adhering to IUPAC conventions for salts. The substituents on the phenyl ring are numbered to prioritize fluorine atoms in the 2- and 5-positions, ensuring minimal locant values.

Alternative Nomenclatural Representations in Literature

Alternative names reflect variations in substituent numbering or descriptive emphasis:

  • 1-Cyclobutyl-1-(2,5-difluorophenyl)methanamine hydrochloride : Highlights the central carbon atom bonded to both cyclobutyl and phenyl groups.
  • (1-(2,5-Difluorophenyl)cyclobutyl)methanamine hydrochloride : Emphasizes the cyclobutyl substitution pattern on the methanamine backbone.
  • 2,5-Difluoro-N-cyclobutylbenzylamine hydrochloride : Uses "benzylamine" terminology to describe the methanamine-phenyl linkage.

Properties

IUPAC Name

cyclobutyl-(2,5-difluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-8-4-5-10(13)9(6-8)11(14)7-2-1-3-7;/h4-7,11H,1-3,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYWHGOHHNDUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=C(C=CC(=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a cyclobutyl group linked to a 2,5-difluorophenyl moiety through a methanamine functional group. The presence of fluorine atoms enhances the lipophilicity and biological activity of the molecule, making it a candidate for various therapeutic applications.

  • Molecular Formula : C10_{10}H12_{12}ClF2_2N
  • Molecular Weight : Approximately 227.66 g/mol

Preliminary studies suggest that cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride may interact with specific biological targets such as receptors or enzymes. These interactions could modulate their activity, leading to various biological effects. The unique fluorinated structure is hypothesized to enhance stability and alter interactions with biological targets compared to non-fluorinated analogs .

Biological Activity Overview

The biological activity of this compound is under investigation, with potential activities including:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies on fluorinated derivatives indicated significant inhibitory effects on various cancer cell lines .
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which is critical for developing treatments for neurological disorders.
  • Enzyme Interaction : It is believed that the compound may modulate enzyme functions, potentially affecting metabolic pathways .

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides valuable insights:

  • Antitumor Efficacy : A study involving structurally similar compounds demonstrated effective inhibition of tumor growth in mouse models. For example, compounds with similar structural motifs exhibited IC50_{50} values in the nanomolar range against various cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the phenyl ring significantly affect biological activity. The introduction of fluorine atoms was correlated with increased potency against specific biological targets .
  • Binding Affinity Studies : Interaction studies have focused on how the compound binds to various receptors and enzymes. Understanding these interactions is crucial for elucidating its therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50_{50} Values
Cyclobutyl(2,4-difluorophenyl)methanamine2,4-Difluoro substitutionAntitumor effects0.64 μM (HCT116)
Cyclobutyl(2,6-difluorophenyl)methanamine2,6-Difluoro substitutionNeurotransmitter modulationNot specified
CevipabulinMicrotubule stabilizerCancer chemotherapyNot specified

Comparison with Similar Compounds

Cyclobutyl vs. Cyclopropyl Derivatives

A key distinction lies in the size and strain of the alicyclic ring. For example:

  • Its *H NMR spectrum (D₂O) shows distinct shifts at 4.18 ppm (methine proton) and 1.90–1.69 ppm (cyclobutyl protons), reflecting conformational differences .
  • Cyclopropyl(2,5-difluorophenyl)methanamine hydrochloride (CAS 1270402-45-3) features a smaller cyclopropyl ring, reducing steric bulk but increasing ring strain. This may enhance reactivity in certain synthetic pathways .

Table 1: Cycloalkyl-Substituted Methanamine Derivatives

Compound Name CAS Number Alicyclic Ring Aromatic Substituents Key Properties
Cyclobutyl(2,5-difluorophenyl)methanamine HCl Not provided Cyclobutyl 2,5-difluorophenyl High steric hindrance
(S)-Cyclobutyl(phenyl)methanamine HCl Not provided Cyclobutyl Phenyl NMR-documented conformation
Cyclopropyl(2,5-difluorophenyl)methanamine HCl 1270402-45-3 Cyclopropyl 2,5-difluorophenyl Higher ring strain

Fluorophenyl vs. Chlorophenyl and Heterocyclic Analogs

Substituents on the aromatic ring significantly influence electronic and hydrophobic interactions:

  • (2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride (CID 43197852) replaces the cyclobutyl group with a 2-chlorophenyl moiety. The chlorine atom’s electronegativity and larger atomic radius compared to fluorine may alter binding kinetics in biological systems .
  • (2,5-Difluorophenyl)(1H-tetrazol-5-yl)methanamine hydrochloride (CAS 1461715-05-8) incorporates a tetrazole ring, known for its metabolic stability and bioisosteric replacement of carboxylic acids .

Table 2: Substituent and Heterocycle Comparisons

Compound Name CAS Number Key Functional Group Potential Advantages
Cyclobutyl(2,5-difluorophenyl)methanamine HCl Not provided 2,5-Difluorophenyl Enhanced electronegativity for binding
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine HCl 43197852 2-Chlorophenyl Increased hydrophobicity
1-{1-(2,5-Difluorophenyl)methyltriazol-4-yl}methanamine HCl 2549006-33-7 Triazole Hydrogen bonding capacity

Enantiomeric and Stereochemical Considerations

The (R)- and (S)-enantiomers of cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS 1213846-75-3 and 844470-82-2) exhibit high structural similarity (0.92) to the target compound. Enantiomeric differences can drastically affect pharmacokinetics; for instance, the (S)-enantiomer may show preferential receptor interaction due to spatial alignment .

Research Implications and Trends

Recent patents (e.g., US 9,585,883) highlight methodologies for synthesizing cyclobutyl derivatives, emphasizing scalable routes and high yields (e.g., 91% for (S)-cyclobutyl(phenyl)methanamine HCl) . The emergence of heterocyclic analogs (triazoles, tetrazoles) suggests a trend toward improving metabolic stability and target engagement . However, the cyclobutyl scaffold remains underexplored compared to cyclopropyl derivatives, warranting further investigation into its unique steric and electronic profiles.

Preparation Methods

Introduction of the Methanamine Group

The methanamine moiety can be introduced through:

  • Reductive amination : Reacting the corresponding aldehyde or ketone intermediate with ammonia or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).

  • Nucleophilic substitution : Displacement of a good leaving group (e.g., halide) on a benzylic carbon by ammonia or an amine.

  • Amide reduction : Conversion of an amide intermediate to the primary amine using reducing agents such as lithium aluminum hydride.

These methods are adaptable to the cyclobutyl(2,5-difluorophenyl) system, with reaction conditions optimized to preserve the sensitive fluorine substituents.

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ether, methanol, or dichloromethane). This step enhances the compound's crystallinity and stability.

Representative Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Solvent(s) Notes
Cyclobutyl ring formation [2+2] Cycloaddition or ring closure 0–60 °C Toluene, THF, or CH2Cl2 Photochemical or catalytic conditions
Methanamine introduction Reductive amination with NaBH3CN or H2/Pd 0–40 °C MeOH, EtOH, or CH3CN Mild conditions to avoid defluorination
Hydrochloride salt formation HCl gas or concentrated HCl Ambient temperature Ether, MeOH, or CH2Cl2 Stirring for 1–3 hours; monitored by TLC

Analytical and Research Findings

  • Yield and Purity : Optimized procedures typically achieve overall yields exceeding 50% for the amine intermediate and its hydrochloride salt, with high purity confirmed by NMR and HPLC analyses.

  • Reaction Monitoring : Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and confirm product formation.

  • Stability : The hydrochloride salt form exhibits enhanced stability and crystallinity compared to the free amine, facilitating handling and storage.

  • Solvent Effects : Polar aprotic solvents such as acetonitrile and dichloromethane are preferred for amination steps to maintain fluorine substituent integrity.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Reaction Type Typical Conditions Outcome
Cyclobutyl ring synthesis Difluorophenyl alkene, catalyst or light Cycloaddition or ring closure 0–60 °C, inert atmosphere Cyclobutyl-difluorophenyl intermediate
Methanamine group introduction Ammonia or amine, reducing agent Reductive amination or substitution 0–40 °C, polar solvents Cyclobutyl(2,5-difluorophenyl)methanamine
Hydrochloride salt formation HCl (gas or solution) Salt formation Ambient temperature, stirring This compound

Q & A

Q. What statistical approaches address variability in behavioral assays?

  • Methodological Answer : Use mixed-effects models to account for inter-animal variability. Normalize data to vehicle controls and apply false discovery rate (FDR) correction for multiple comparisons. Power analysis (n ≥ 8/group) ensures detection of ≥30% effect size .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride
Reactant of Route 2
Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride

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